molecular formula C26H28N10O2S B14101371 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Cat. No.: B14101371
M. Wt: 544.6 g/mol
InChI Key: OKPJPBULGBLLEI-UHFFFAOYSA-N
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Description

8-(4-benzylpiperazin-1-yl)-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a tetrazole moiety, and a purine core

Properties

Molecular Formula

C26H28N10O2S

Molecular Weight

544.6 g/mol

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

InChI

InChI=1S/C26H28N10O2S/c1-32-22-21(23(37)28-25(32)38)35(16-17-39-26-29-30-31-36(26)20-10-6-3-7-11-20)24(27-22)34-14-12-33(13-15-34)18-19-8-4-2-5-9-19/h2-11H,12-18H2,1H3,(H,28,37,38)

InChI Key

OKPJPBULGBLLEI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reductive amination of an appropriate aldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride.

    Introduction of the Tetrazole Moiety: The tetrazole group can be introduced via a cyclization reaction involving an azide and a nitrile compound under acidic conditions.

    Coupling with the Purine Core: The final step involves coupling the piperazine and tetrazole intermediates with a purine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-(4-benzylpiperazin-1-yl)-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

8-(4-benzylpiperazin-1-yl)-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-benzylpiperazin-1-yl)-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its combination of a piperazine ring, a tetrazole moiety, and a purine core

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